

An In-depth Technical Guide to the Synthesis of (E)-Metominostrobin

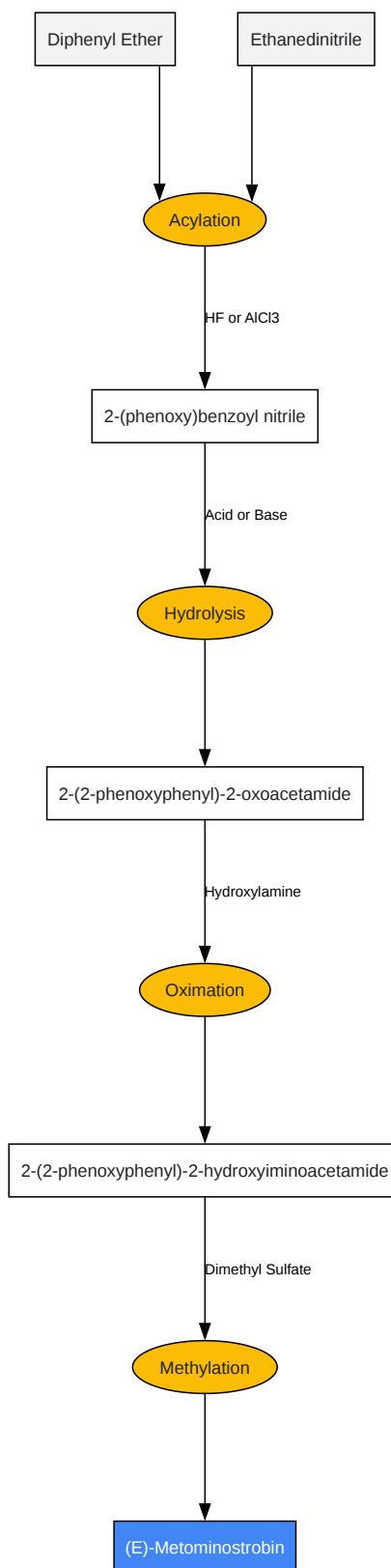
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-Metominostrobin

Cat. No.: B1676514

[Get Quote](#)


This technical guide provides a detailed overview of the primary synthesis pathways for **(E)-metominostrobin**, a broad-spectrum strobilurin fungicide. The content is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines the core chemical reactions, precursors, and experimental protocols involved in the production of **(E)-metominostrobin**.

Introduction

(E)-metominostrobin, with the chemical name (E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide, is a fungicide used to control a range of plant diseases.^{[1][2]} Its mode of action involves the inhibition of mitochondrial respiration in fungi.^{[1][3]} The synthesis of this molecule, particularly ensuring the biologically active (E)-isomer, involves a multi-step chemical process. This guide will focus on the most common industrial synthesis route and an alternative pathway.

Primary Synthesis Pathway: From Diphenyl Ether

The most prevalent industrial synthesis of **(E)-metominostrobin** commences with the precursors diphenyl ether and ethanedinitrile (also known as cyanogen or oxalonitrile).^{[4][5]} The pathway consists of four primary stages: acylation, hydrolysis, oximation, and methylation.^{[4][5]}

[Click to download full resolution via product page](#)

Caption: Primary synthesis pathway of **(E)-metominostrobin**.

Step 1: Acylation of Diphenyl Ether

This initial step involves a Friedel-Crafts acylation reaction between diphenyl ether and ethanedinitrile to produce 2-(phenoxy)benzoyl nitrile.

- Methodology:

- In a four-necked reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, charge ethanedinitrile and a solvent such as toluene.[\[4\]](#)
- Introduce a Lewis acid catalyst, such as hydrofluoric acid (HF) or aluminum chloride (AlCl₃).
- Cool the mixture to a temperature between -30°C and 10°C.[\[5\]](#)
- Add diphenyl ether dropwise to the reaction mixture while maintaining the low temperature.
- After the addition is complete, allow the reaction to proceed for 3-5 hours.[\[4\]](#)[\[5\]](#)
- Gradually warm the mixture to room temperature and continue stirring for an additional 5-10 hours.[\[5\]](#)
- Quench the reaction by pouring the mixture into ice water.
- Extract the product with a solvent like dichloromethane or ethyl acetate, followed by drying and concentration to yield 2-(phenoxy)benzoyl nitrile.[\[4\]](#)

Step 2: Hydrolysis of 2-(phenoxy)benzoyl nitrile

The nitrile group of the intermediate is hydrolyzed to an amide, yielding 2-(2-phenoxyphenyl)-2-oxoacetamide.

- Methodology:

- Charge a reaction flask with 2-(phenoxy)benzoyl nitrile.

- Add an acidic or basic solution (e.g., 6N hydrochloric acid or sodium hydroxide) and water. [4][5]
- Stir the mixture at a temperature between 5°C and 30°C for approximately 22-24 hours.[4][5]
- After the reaction is complete, add water and extract the product with ethyl acetate.
- Wash the organic layer with a saturated sodium carbonate solution.
- Dry the organic phase over anhydrous magnesium sulfate and concentrate to obtain 2-(2-phenoxyphenyl)-2-oxoacetamide.[4]

Step 3: Oximation of 2-(2-phenoxyphenyl)-2-oxoacetamide

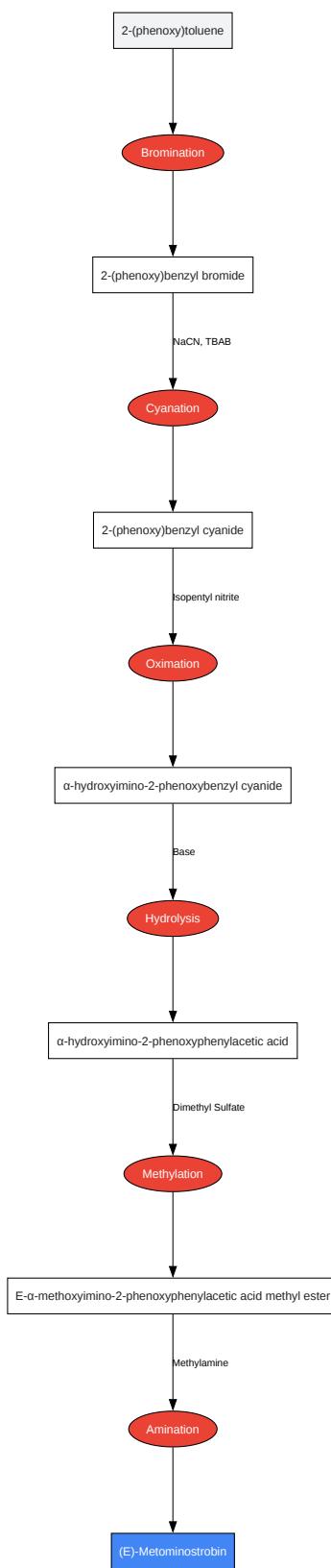
The ketone group of the acetamide is converted to an oxime, forming 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide.

- Methodology:
 - In a reaction flask, combine 2-(2-phenoxyphenyl)-2-oxoacetamide with a solvent like toluene.
 - Add hydroxylamine sulfate or hydroxylamine hydrochloride.
 - Heat the mixture to a temperature between 40°C and 80°C and stir for 3-6 hours.
 - Cool the reaction mixture to room temperature and add water.
 - Separate the organic layer, and extract the aqueous layer with toluene.
 - Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.
 - Concentrate the solution to yield 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide.

Step 4: Methylation of 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide

The final step is the methylation of the oxime group to produce **(E)-metominostrobin**.

- Methodology:


- In a four-necked reaction flask, dissolve 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide in a solvent such as toluene.
- Add a phase-transfer catalyst, for instance, tetrabutylammonium bromide.
- Add dimethyl sulfate dropwise at room temperature over 1.5 hours.
- Continue to stir the mixture at room temperature for an additional 5 hours.
- Extract the product with ethyl acetate.
- Wash the organic layer with water and a saturated sodium chloride solution.
- Remove the solvent and purify the crude product by silica gel chromatography to obtain **(E)-metominostrobin**.

Step	Reactants	Key Reagents/Catalysts	Temperature (°C)	Time (h)	Yield (%)
Acylation	Diphenyl ether, Ethanedinitrile e	HF or AlCl ₃ , Toluene	-30 to 10, then RT	8 - 15	~71.5
Hydrolysis	2-(phenoxy)benzoyl nitrile	6N HCl or NaOH	5 to 30	22 - 24	85 - 87.1
Oximation	2-(2-phenoxyphenyl)-2-oxoacetamide	Hydroxylamin e sulfate, Toluene	70	6	~98
Methylation	2-(2-phenoxyphenyl)-2-hydroxyimino acetamide	Dimethyl sulfate, Tetrabutylammonium bromide, Toluene	Room Temperature	6.5	~94

Alternative Synthesis Pathway: From 2-(phenoxy)toluene

An alternative route for the synthesis of **(E)-metominostrobin** starts from 2-(phenoxy)toluene.

[5] This pathway involves more steps and utilizes some hazardous reagents.

[Click to download full resolution via product page](#)

Caption: Alternative synthesis pathway for **(E)-metominostrobin**.

This synthetic route is generally longer and involves the use of highly toxic reagents such as sodium cyanide.^[5] The intermediate, 2-(phenoxy)benzyl bromide, is also noted to be an irritant.
^[5]

Conclusion

The synthesis of **(E)-metominostrobin** is a well-established process in the agrochemical industry. The primary pathway, utilizing diphenyl ether and ethanedinitrile, offers a more direct and less hazardous route compared to the alternative starting from 2-(phenoxy)toluene. The detailed protocols and quantitative data presented in this guide are intended to provide a comprehensive resource for researchers and professionals working on the synthesis of **(E)-metominostrobin** and related compounds. Careful control of reaction conditions is crucial to maximize the yield and ensure the stereoselective formation of the desired (E)-isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | C16H16N2O3 | CID 5483872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN102603563A - Preparation method of metominostrobin - Google Patents [patents.google.com]
- 5. CN102603563B - Preparation method of metominostrobin - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of (E)-Metominostrobin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676514#e-metominostrobin-synthesis-pathway-and-precursors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com